molecular formula C12H19NO3 B1458167 Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate CAS No. 1803566-38-2

Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate

Cat. No.: B1458167
CAS No.: 1803566-38-2
M. Wt: 225.28 g/mol
InChI Key: PDMVWXBRHRTJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It is known that the compound has excellent uv-visible absorption property and outstanding fluorescent ability . This suggests that it may interact with its targets by absorbing UV light and emitting fluorescence, but the specific interactions and resulting changes are yet to be elucidated.

Biochemical Pathways

Given its fluorescent properties , it may be involved in pathways related to light absorption and emission, but further studies are needed to confirm this and to understand the downstream effects.

Result of Action

Given its fluorescent properties , it may be used as a fluorescent probe in biological systems, but the specific effects of its action at the molecular and cellular levels are yet to be determined.

Properties

IUPAC Name

ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-15-11(14)7-6-10-13-8-9(16-10)12(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMVWXBRHRTJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC=C(O1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate
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Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate
Reactant of Route 3
Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate
Reactant of Route 4
Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate
Reactant of Route 5
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Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate
Reactant of Route 6
Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.